molecular formula C16H26BNO3 B1402988 2-Butoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1375303-05-1

2-Butoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B1402988
CAS RN: 1375303-05-1
M. Wt: 291.2 g/mol
InChI Key: USNVEVYTNAMJOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (2BM5TMD) is a chemical compound that has been studied in the scientific community for its potential applications in various fields, including medicine, chemistry, and biochemistry. 2BM5TMD is a heterocyclic compound with a unique structure, consisting of a pyridine ring with a butoxy-methyl substituent and a tetramethyl-dioxaborolan-2-yl group. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-microbial, and anti-cancer effects.

Scientific Research Applications

Medicinal Chemistry Intermediate for Cholinergic Drugs

The compound’s structural similarity to other pyridine derivatives with the tetramethyl-1,3,2-dioxaborolan-2-yl group suggests its potential as an intermediate in the synthesis of cholinergic drugs. These drugs can treat gastrointestinal diseases by mimicking the action of acetylcholine, a neurotransmitter involved in promoting digestion .

Organic Synthesis Fine Chemicals Production

Given its structural features, this compound could serve as a versatile intermediate in the synthesis of fine chemicals. These are complex, pure chemical substances used as starting materials for specialized applications in pharmaceuticals, electronics, and materials science .

Cancer Treatment Boron Neutron Capture Therapy (BNCT)

Compounds containing the tetramethyl-1,3,2-dioxaborolan-2-yl group have been utilized in BNCT, a targeted radiotherapy for treating cancer. The boron-containing compound accumulates in cancer cells and is then irradiated with neutrons, leading to cell death .

Drug Delivery Feedback Control Polymers

The presence of the tetramethyl-1,3,2-dioxaborolan-2-yl group in polymers can facilitate feedback control drug transport. This application is crucial in developing smart drug delivery systems that release medication in response to specific physiological triggers .

Synthesis of Piperidine Derivatives

Piperidine derivatives are valuable in medicinal chemistry for their biological activity. The compound could be used to synthesize tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate, a piperidine derivative with potential pharmacological applications .

Arylboronic Acid Derivatives Nucleophilic and Amidation Reactions

Arylboronic acids are essential intermediates in organic chemistry. The compound’s borate group suggests it could participate in nucleophilic substitutions and amidation reactions to create diverse arylboronic acid derivatives .

Indazole Derivatives Synthesis of Tert-butyl Indazole Carboxylate

Indazole derivatives have various pharmacological properties. This compound may be used to synthesize tert-butyl indazole carboxylate derivatives through substitution reactions .

Conjugated Copolymers Synthesis of Fluorenylborolane Intermediates

The compound’s borolane group indicates its use in synthesizing intermediates like fluorenylborolane for generating conjugated copolymers. These polymers have applications in organic electronics due to their conductive properties .

Mechanism of Action

Target of Action

It is known that organoboron compounds, such as this one, are often used in organic synthesis and have a wide range of applications in pharmacy and biology . They are usually used to protect diols and are utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .

Mode of Action

Organoboron compounds are known for their high stability, low toxicity, and high reactivity in various transformation processes . They are often used as enzyme inhibitors or specific ligand drugs . The negative charges around the O4 and O5 atoms in the sulfonamide group indicate that this structure is a possible nucleophilic attack site .

Biochemical Pathways

Organoboron compounds are known to be involved in various transformation processes . They are often used in the organic synthesis of drugs, including the protection of diols, the asymmetric synthesis of amino acids, and Diels–Alder and Suzuki coupling reactions .

Pharmacokinetics

Organoboron compounds are known for their high stability, which may influence their bioavailability .

Result of Action

Organoboron compounds are often used as enzyme inhibitors or specific ligand drugs . They can also be used to treat tumors and microbial infections, and they can be used in the treatment of anticancer drugs .

Action Environment

Organoboron compounds are known for their high stability and their ability to respond to various microenvironmental changes such as ph, glucose, and atp in the organism .

properties

IUPAC Name

2-butoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26BNO3/c1-7-8-9-19-14-12(2)10-13(11-18-14)17-20-15(3,4)16(5,6)21-17/h10-11H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNVEVYTNAMJOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCCCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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